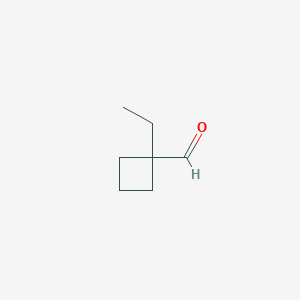
1-Ethylcyclobutanecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O It is a member of the cycloalkane family, specifically a cyclobutane derivative, characterized by a four-membered ring structure with an ethyl group and an aldehyde functional group attached to the same carbon atom
准备方法
1-Ethylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylcyclobutanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the aldehyde. Another method includes the hydroformylation of 1-ethylcyclobutene, where the alkene undergoes a reaction with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the aldehyde.
化学反应分析
1-Ethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol, 1-ethylcyclobutanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Ethylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex cycloalkane derivatives.
Biology: The compound’s structural properties make it a useful probe in studying the behavior of cycloalkane-containing molecules in biological systems.
Medicine: Research into cyclobutane derivatives has shown potential for developing new pharmaceuticals, particularly in the area of antiviral and anticancer agents.
Industry: While specific industrial applications are limited, the compound’s reactivity makes it a candidate for developing new materials and chemical processes.
作用机制
The mechanism by which 1-ethylcyclobutane-1-carbaldehyde exerts its effects is primarily through its aldehyde functional group. The aldehyde group is highly reactive and can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions often involve the formation of intermediates such as hemiacetals and acetals, which can further react to form more complex structures.
相似化合物的比较
1-Ethylcyclobutane-1-carbaldehyde can be compared to other cyclobutane derivatives, such as:
Cyclobutanone: A ketone with a similar ring structure but different reactivity due to the presence of a carbonyl group instead of an aldehyde.
1-Methylcyclobutane-1-carbaldehyde: Similar in structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Cyclobutane-1,1-dicarbaldehyde:
The uniqueness of 1-ethylcyclobutane-1-carbaldehyde lies in its specific combination of an ethyl group and an aldehyde functional group on a cyclobutane ring, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
1-ethylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(6-8)4-3-5-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUFBUZFDIYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)

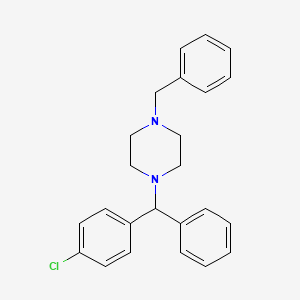
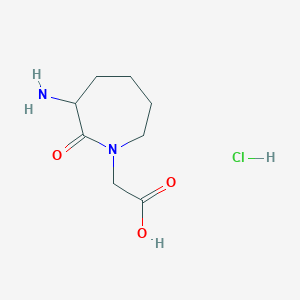
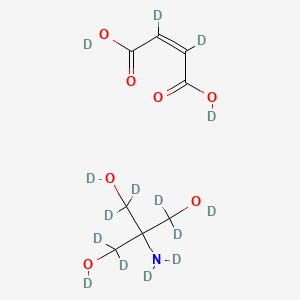
![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)

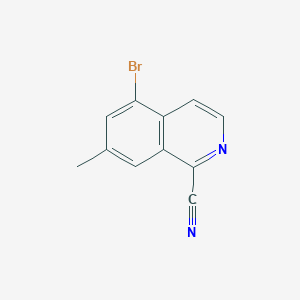
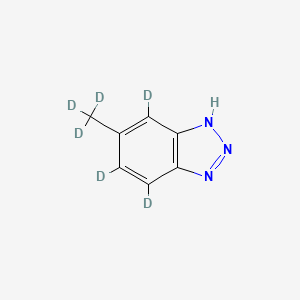
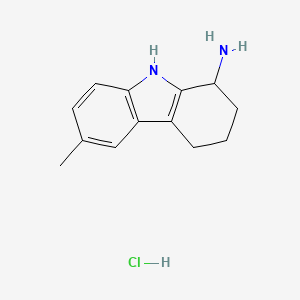
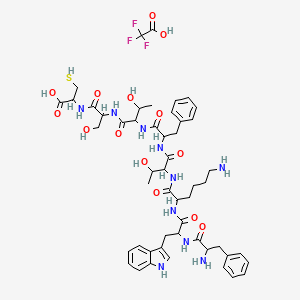
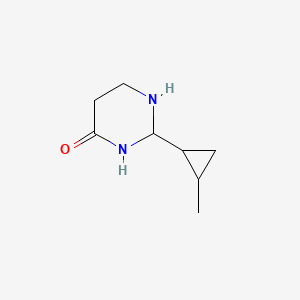
![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)

